4'-Morpholinomethyl-2-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Morpholinomethyl-2-trifluoromethylbenzophenone is a synthetic compound with the molecular formula C19H18F3NO2 and a molecular weight of 349.3 g/mol.
Preparation Methods
The synthesis of 4’-Morpholinomethyl-2-trifluoromethylbenzophenone involves several steps. One common synthetic route includes the reaction of 2-trifluoromethylbenzophenone with morpholine in the presence of a suitable base and solvent. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
4’-Morpholinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Morpholinomethyl-2-trifluoromethylbenzophenone has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: The compound is studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on the central nervous system.
Industry: It is used in the development of new synthetic cannabinoids and related compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4’-Morpholinomethyl-2-trifluoromethylbenzophenone involves its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. Upon binding to these receptors, the compound mimics the effects of natural cannabinoids, leading to various physiological and psychological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and signal transduction pathways associated with cannabinoid receptor activation.
Comparison with Similar Compounds
4’-Morpholinomethyl-2-trifluoromethylbenzophenone is unique compared to other synthetic cannabinoids due to its specific chemical structure and the presence of the trifluoromethyl and morpholinomethyl groups. Similar compounds include:
JWH-018: Another synthetic cannabinoid with a different chemical structure but similar effects.
AM-2201: A synthetic cannabinoid with a fluoropentyl group instead of the trifluoromethyl group.
AB-FUBINACA: A compound with a similar core structure but different substituents.
These compounds share some pharmacological properties but differ in their potency, receptor affinity, and metabolic pathways.
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-4-2-1-3-16(17)18(24)15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXBGXCMLQPMGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642646 |
Source
|
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-35-9 |
Source
|
Record name | Methanone, [4-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.